molecular formula C20H20N2O4 B3438076 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B3438076
M. Wt: 352.4 g/mol
InChI Key: WSYDCVQEAFYURX-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation caused by various conditions, such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib belongs to the class of selective COX-2 inhibitors, which means that it selectively blocks the COX-2 enzyme, while sparing the COX-1 enzyme, in order to reduce inflammation and pain without causing gastrointestinal side effects.

Mechanism of Action

1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. By blocking COX-2, 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione reduces the production of prostaglandins, thereby reducing pain and inflammation. Unlike non-selective NSAIDs, which also inhibit the COX-1 enzyme and can cause gastrointestinal side effects, 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has a lower risk of causing gastrointestinal ulcers and bleeding.
Biochemical and Physiological Effects
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have several biochemical and physiological effects, such as reducing the expression of pro-inflammatory cytokines, inhibiting the activation of nuclear factor kappa B (NF-κB), and increasing the expression of anti-inflammatory cytokines. 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been found to have antiplatelet effects, which may be beneficial in preventing thrombosis and cardiovascular events.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments, such as its high potency, selectivity, and specificity for COX-2 inhibition, which allows for precise and reproducible results. 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione also has a lower risk of causing gastrointestinal side effects, which can be a confounding factor in some experiments. However, 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione also has some limitations, such as its relatively high cost and limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.

Future Directions

There are several future directions for the research and development of 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione and related compounds. One potential direction is the investigation of the antiplatelet and antitumor activities of 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, which may have therapeutic applications in the prevention and treatment of cardiovascular diseases and cancer, respectively. Another direction is the development of more potent and selective COX-2 inhibitors with improved solubility and pharmacokinetic properties, which may enhance the efficacy and safety of these drugs. Additionally, the use of 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione and other COX-2 inhibitors in combination with other drugs or therapies, such as immunotherapy or gene therapy, may also be explored as a potential strategy for treating various diseases.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied in both preclinical and clinical settings, and has been shown to be effective in reducing pain and inflammation in various animal models and human patients. 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been found to have several other pharmacological effects, such as antiplatelet, antitumor, and neuroprotective activities, which may have potential therapeutic applications in other diseases.

properties

IUPAC Name

(4Z)-1-(3,4-dimethylphenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-26-18-11-14(6-8-17(18)23)10-16-19(24)21-22(20(16)25)15-7-5-12(2)13(3)9-15/h5-11,23H,4H2,1-3H3,(H,21,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYDCVQEAFYURX-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 2
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 3
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 4
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 5
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 6
1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.